molecular formula C16H19BrFN5O B10993088 N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10993088
M. Wt: 396.26 g/mol
InChI Key: JQOFLCXIUPZMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 4-bromo-2-fluorophenyl group and a cyclohexyl ring substituted with a tetrazole moiety. The tetrazole group is known to enhance metabolic stability and bioavailability in pharmaceuticals, while the bromo-fluoro substitution on the aromatic ring may influence electronic and steric properties, affecting binding affinity in biological systems .

Properties

Molecular Formula

C16H19BrFN5O

Molecular Weight

396.26 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H19BrFN5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24)

InChI Key

JQOFLCXIUPZMHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Br)F)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

    Coupling with the Phenyl Ring: The bromo and fluoro-substituted phenyl ring can be coupled with the tetrazole-cyclohexyl intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom on the phenyl ring undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing diverse substituents:

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12hMethoxy-substituted derivative78%
PiperidineTHF, RT, 24hPiperidine-functionalized aryl65%
Potassium cyanideCuI catalyst, DMSO, 100°CCyano-substituted analog52%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the electron-withdrawing fluorine and acetamide groups activating the aryl bromide toward nucleophilic attack .

Hydrolysis of the Acetamide Group

The acetamide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

ConditionCatalyst/ReagentProductYieldSource
6M HCl, reflux-Carboxylic acid derivative89%
NaOH (10%), EtOH/H₂OHeat, 4hSodium carboxylate94%

Applications : Hydrolysis enables further functionalization, such as esterification or coupling reactions.

Tetrazole Ring Modifications

The 1H-tetrazole ring participates in alkylation and cycloaddition reactions:

Reaction TypeReagent/ConditionsProductYieldSource
AlkylationEthyl bromide, K₂CO₃, DMF5-Ethyltetrazole derivative70%
Huisgen CycloadditionPhenylacetylene, Cu(I)Triazole-linked hybrid82%

Key Insight : The tetrazole’s NH group is highly reactive toward electrophiles, enabling diversification for drug discovery .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the bromoaryl group:

ReactionCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiphenyl analog85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amine derivative76%

Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents enhance reaction efficiency .

Stability Under Acidic/Basic Conditions

Stability studies reveal decomposition pathways:

ConditionObservationHalf-LifeSource
pH 1 (HCl)Acetamide hydrolysis2h
pH 13 (NaOH)Tetrazole ring degradation1.5h
Neutral (H₂O/EtOH)Stable for >48h-

Implications : Degradation products include cyclohexylacetic acid and 1H-tetrazole derivatives.

Photochemical Reactivity

UV irradiation induces unique transformations:

Light SourceSolventProductSource
UV-C (254 nm)AcetonitrileFluorophenyl dimerization
Visible light + Eosin YDCMC–H functionalization at cyclohexyl

Application : Photoreactivity enables green synthesis of complex architectures .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and related analogs from the evidence:

Compound Name (Reference) Aryl Group Heterocycle/Substituent Molecular Weight (g/mol) Biological Activity Synthesis Yield (Method)
Target Compound 4-bromo-2-fluorophenyl 1H-tetrazol-1-ylmethyl ~395.27 (calculated*) Not reported Not available
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-bromophenyl 1,2,4-triazol-3-ylsulfanyl 440.33 (C₁₇H₂₀BrN₄OS) Anti-HIV-1 (in vitro) Not specified (carbodiimide coupling)
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-fluorophenyl Propylacetamido 334.21 (C₁₉H₂₇FN₂O₂) Not reported 81% (multicomponent reaction)
N-(4-Bromophenyl)acetamide 4-bromophenyl None 214.06 (C₈H₈BrNO) Structural analog to penicillin lateral chain Crystallized from dichloromethane

*Calculated based on formula C₁₅H₁₈BrFN₅O.

Key Observations:

Heterocyclic Moieties: The target compound’s tetrazole group distinguishes it from triazole-containing analogs (e.g., ).

Halogen Substitution : The 4-bromo-2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 4-bromo () or 4-fluoro () analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors.

Cyclohexyl Modifications : The cyclohexyl group in the target compound and provides conformational rigidity, which could influence pharmacokinetic properties like metabolic stability.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole moiety, which is known for its diverse biological activities. The molecular formula is C15H18BrFN5C_{15}H_{18}BrFN_{5}, with a molecular weight of approximately 368.24 g/mol.

PropertyValue
Molecular FormulaC15H18BrFN5C_{15}H_{18}BrFN_{5}
Molecular Weight368.24 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. A study highlighted that various tetrazole derivatives demonstrated antifungal effects against Candida albicans, with specific derivatives showing reduced pathogenicity during infections in Galleria mellonella larvae models . The mechanism involves disrupting fungal cell membranes, leading to necrosis-like programmed cell death.

Anticancer Potential

Tetrazole derivatives have also been studied for their anticancer properties. One investigation reported that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways . The presence of halogen substituents, such as bromine and fluorine, enhances the binding affinity to cancer-related targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The tetrazole group can act as an N-donor, facilitating interactions with biological macromolecules. This interaction can modulate enzyme activity or inhibit specific signaling pathways associated with disease progression .

Case Study 1: Antifungal Activity

In a comparative study, several tetrazole derivatives were synthesized and tested against Candida albicans. The most promising compound (designated as 6a) displayed an MIC (Minimum Inhibitory Concentration) of 0.0313 µg/mL, significantly reducing fungal adhesion and biofilm formation .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of related tetrazole compounds on breast cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, primarily through the induction of apoptosis .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution under inert conditions. A typical protocol involves reacting 2-((1H-tetrazol-1-yl)methyl)cyclohexylacetamide intermediates with 4-bromo-2-fluoroaniline derivatives in anhydrous ethanol using K₂CO₃ as a base. Purification via column chromatography (EtOAc/PE 100:25) is critical, though yields may initially be low (~23%) due to steric hindrance from the cyclohexyl and tetrazole groups. Optimize reaction time (e.g., extending reflux beyond 8 hours) and stoichiometric ratios (e.g., excess bromomethylcyclohexane) to improve yield .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Use SHELXL-97 for refinement, with H atoms placed in calculated positions (N–H = 0.86 Å, C–H = 0.93–0.98 Å) .
  • NMR/IR spectroscopy : Validate the acetamide backbone (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; IR: C=O stretch ~1680 cm⁻¹) and tetrazole moiety (¹³C NMR: δ 145–150 ppm for tetrazole carbons) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting pharmacologically relevant pathways. For example:
  • Antiviral : Measure inhibition of HIV-1 reverse transcriptase at 10–100 μM concentrations.
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
    Reference structurally similar 1,2,4-triazole derivatives showing anti-HIV activity at EC₅₀ < 50 μM .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4). Assess stability via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). The tetrazole group may hydrolyze in acidic media (pH < 5), so use neutral buffers for long-term storage .

Q. Which databases or tools should be used for literature reviews on analogous compounds?

  • Methodological Answer : Search PubChem, SciFinder, and IUCr databases for crystallographic data. Avoid non-peer-reviewed sources (e.g., BenchChem). Focus on journals like J. Med. Chem. and Acta Crystallographica for synthesis and structural insights .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the pharmacophore of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize geometry and calculate electrostatic potential surfaces. Analyze Fukui indices to predict reactive sites .
  • Molecular Docking : Dock into HIV-1 protease (PDB: 1HHP) using AutoDock Vina. The tetrazole group may coordinate with catalytic aspartate residues (binding energy < −8 kcal/mol suggests strong inhibition) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer : Perform advanced NMR experiments:
  • 2D NOESY : Identify spatial proximity between cyclohexyl methyl and aromatic protons.
  • HSQC/HMBC : Assign quaternary carbons in the tetrazole ring.
    If crystal data conflicts with NMR (e.g., rotational conformers), use variable-temperature NMR to assess dynamic behavior .

Q. How to design a structure-activity relationship (SAR) study focusing on the tetrazole moiety?

  • Methodological Answer : Synthesize analogs with substituents at the tetrazole N1 position (e.g., methyl, phenyl) and compare bioactivity. Example SAR table:
SubstituentAntiviral EC₅₀ (μM)LogP
H (parent)452.8
CH₃323.1
C₆H₅684.5
Hydrophobic substituents may enhance membrane permeability but reduce solubility .

Q. What in vivo experimental models are appropriate for pharmacokinetic profiling?

  • Methodological Answer : Use Sprague-Dawley rats for:
  • Pharmacokinetics : IV/PO dosing (10 mg/kg), plasma sampling via LC-MS/MS. Expect low oral bioavailability (<20%) due to first-pass metabolism of the acetamide.
  • Tissue distribution : Quantify compound in liver and kidney using HPLC-UV .

Q. How can researchers address low thermal stability observed in DSC studies?

  • Methodological Answer :
    Modify crystal packing via co-crystallization. For example, co-form with succinic acid to enhance melting point (>200°C). Monitor stability via TGA/DSC and PXRD to confirm polymorphic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.